molecular formula C21H34N2O3S B4192879 N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

Cat. No. B4192879
M. Wt: 394.6 g/mol
InChI Key: KBIXFMIYQFZMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide, also known as BCT-197, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various inflammatory diseases.

Mechanism of Action

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide exerts its anti-inflammatory effects by inhibiting the activity of the protein phosphatase 2A (PP2A). PP2A is a serine/threonine phosphatase that plays a key role in regulating various signaling pathways involved in inflammation. By inhibiting PP2A, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide reduces the activation of pro-inflammatory signaling pathways, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has also been shown to reduce the activation of NF-κB, a key transcription factor involved in inflammation. In addition, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has been shown to reduce airway hyperresponsiveness, airway remodeling, and gut barrier dysfunction.

Advantages and Limitations for Lab Experiments

One of the advantages of N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide is its specificity for PP2A, which reduces the risk of off-target effects. N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide is its lack of selectivity for different isoforms of PP2A, which may limit its therapeutic potential in certain diseases.

Future Directions

There are several future directions for the development of N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, which are characterized by chronic inflammation. Another potential application is in the treatment of viral infections, as PP2A has been shown to play a role in the replication of certain viruses. Finally, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide may have potential applications in the treatment of cancer, as PP2A has been shown to have tumor suppressor activity. Further studies are needed to explore these potential applications and to optimize the pharmacokinetic properties of N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide for clinical use.
Conclusion:
In conclusion, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide is a promising small molecule inhibitor that has shown anti-inflammatory effects in preclinical studies for the treatment of various inflammatory diseases. Its specificity for PP2A and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to optimize its therapeutic potential and explore its potential applications in other diseases.

Scientific Research Applications

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications in various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In a mouse model of asthma, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide was shown to reduce airway inflammation and hyperresponsiveness. In a rat model of COPD, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide was shown to reduce airway remodeling and inflammation. In a mouse model of IBD, N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide was shown to reduce colonic inflammation and improve gut barrier function.

properties

IUPAC Name

N-butan-2-yl-2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3S/c1-6-18(5)22-20(24)14-23(19-10-8-7-9-11-19)27(25,26)21-16(3)12-15(2)13-17(21)4/h12-13,18-19H,6-11,14H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIXFMIYQFZMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
Reactant of Route 6
N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.